molecular formula C19H24FNO2Si B8620721 Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-

Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-

Cat. No.: B8620721
M. Wt: 345.5 g/mol
InChI Key: RJFVLIVBISPPNO-UHFFFAOYSA-N
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Description

Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- is a synthetic organic compound that features a combination of silyl ether, fluorophenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- typically involves the following steps:

    Formation of the Silyl Ether: The reaction begins with the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Introduction of the Fluorophenyl Group:

    Formation of the Pyridinyl Group: Finally, the pyridinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl and pyridinyl groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of silanols.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl and pyridinyl groups allows for specific interactions with biological macromolecules, influencing pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

  • 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-(4-chlorophenyl)-2-(4-pyridinyl)-ethanone
  • 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-(4-bromophenyl)-2-(4-pyridinyl)-ethanone

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- imparts unique electronic properties, making it distinct from its chloro and bromo analogs.
  • Reactivity: The fluorine atom can influence the reactivity of the compound, particularly in substitution reactions, compared to chlorine or bromine.

Properties

Molecular Formula

C19H24FNO2Si

Molecular Weight

345.5 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-1-(4-fluorophenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C19H24FNO2Si/c1-19(2,3)24(4,5)23-18(15-10-12-21-13-11-15)17(22)14-6-8-16(20)9-7-14/h6-13,18H,1-5H3

InChI Key

RJFVLIVBISPPNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 2 L 3-necked round bottom flask fitted with a thermometer, dry nitrogen gas inlet, addition funnel and mechanical stirrer was added diisopropylamine (65 mL, 0.46 mol) in THF (120 mL). Cooled to -20° C. with a isopropyl alcohol/dry ice bath and added a solution of n-butyllithium in hexanes (210 mL of a 2.5M solution, 0.53 mol). Stirred at -15° C. for 30 min, then cooled to -20° C. Added 4-t-butydimethylsilyloxymethylpyridine from Step A (98.2 g, 0.44 mol) neat over a 30 min period. Let stir for 45 min at -20° C. To this mixture was added a solution of 4-fluoro-N-methoxy-N-methyl-benzamide (84.5 g, 0.46 mol) in THF (90 mL) over a 30 min period. The dark solution was stirred at 0° C. for 1 h, then warmed slowly to room temperature for 30 min. The reaction was poured into water (500 mL) containing ammonium chloride (100 g). After stirring for 10 min at room temperature, the solution was extracted with ethyl acetate (3 times). The combined organic extracts were washed successively with water and saturated salt solution. The combined aqueous layers were extracted with ethyl acetate. The combined ethyl acetate extracts were dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed by rotoevaporation. The residue was purified by flash column chromatography on silica gel eluted with 15-50% ethyl acetate in hexanes (17 L in total). The solvent was removed by rotoevaporation to yield the tide compound as an amber oil (120.4 g, 74% yield).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
98.2 g
Type
reactant
Reaction Step Four
Quantity
84.5 g
Type
reactant
Reaction Step Five
Name
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Yield
74%

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